molecular formula C13H17NO2 B13047100 (R)-2-(Cyclopropyl(ethyl)amino)-2-phenylacetic acid

(R)-2-(Cyclopropyl(ethyl)amino)-2-phenylacetic acid

カタログ番号: B13047100
分子量: 219.28 g/mol
InChIキー: AXFCHHYYQFKZQR-GFCCVEGCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-2-(Cyclopropyl(ethyl)amino)-2-phenylacetic acid is a chiral amino acid derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound belongs to a class of substituted amino phenylacetic acids that have been investigated as potent and selective inhibitors of cyclooxygenase-2 (COX-2) . The COX-2 enzyme is a key target for the development of anti-inflammatory, analgesic, and antipyretic agents, and selective inhibition is crucial for reducing side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs) . The incorporation of the strained cyclopropane ring, a key structural feature in this molecule, is a strategic choice in drug design. Small, strained rings like cyclopropane impart rigid, defined conformations and unique electronic properties, which can lead to enhanced binding affinity, increased metabolic stability, and improved pharmacokinetic profiles . The specific (R)-enantiomer offered here is particularly valuable for studying stereospecific interactions with biological targets, as chirality often plays a critical role in a compound's pharmacological activity and potency. Researchers utilize this chemical scaffold in structure-activity relationship (SAR) studies to develop novel therapeutic agents for a range of conditions, including inflammation, pain, osteoarthritis, rheumatoid arthritis, and dysmenorrhea . This product is intended for research applications only and is not for diagnostic or therapeutic use.

特性

分子式

C13H17NO2

分子量

219.28 g/mol

IUPAC名

(2R)-2-[cyclopropyl(ethyl)amino]-2-phenylacetic acid

InChI

InChI=1S/C13H17NO2/c1-2-14(11-8-9-11)12(13(15)16)10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3,(H,15,16)/t12-/m1/s1

InChIキー

AXFCHHYYQFKZQR-GFCCVEGCSA-N

異性体SMILES

CCN(C1CC1)[C@H](C2=CC=CC=C2)C(=O)O

正規SMILES

CCN(C1CC1)C(C2=CC=CC=C2)C(=O)O

製品の起源

United States

準備方法

Methodology and Catalysts

  • The use of chiral amines, particularly 2-symmetric tetramines containing piperidine subunits, has been demonstrated to provide high enantioselectivity in alkylation reactions of arylacetic acids.
  • The reaction typically involves the generation of a bislithium amide intermediate by treating the chiral amine with n-butyllithium, which then facilitates the alkylation at the alpha position of the carboxylic acid.
  • Optimal enantioselectivity is achieved when the stoichiometry of chiral amine to substrate is slightly in excess (~1.03–1.05 equiv), and the quality of n-butyllithium is carefully controlled to minimize ionic lithium contaminants that can erode enantioselectivity.

Reaction Conditions

Parameter Typical Range/Value Notes
Temperature 0°C to room temperature (20–25°C) Mild conditions preserve stereochemistry
Stoichiometry of chiral amine 1.03–1.05 equivalents Slight excess improves enantioselectivity
n-Butyllithium equivalents 2.0 equivalents Essential for bislithium amide formation
Alkylating agents Alkyl iodides (e.g., isobutyl iodide) Effective for introducing ethyl and cyclopropyl groups
Solvent Typically ethers (e.g., THF) Supports organolithium reagents

Outcomes and Yields

  • High enantioselectivity (up to 97% ee) and good isolated yields (~70%) have been reported for similar alkylations on phenylacetic acid derivatives.
  • The chiral amine catalyst can be recovered in nearly quantitative yield by aqueous HCl extraction, enhancing the process's sustainability.

Alternative Synthetic Routes: Protection and Functional Group Transformations

Other methods involve multi-step sequences including protection, condensation, reduction, and hydrolysis steps to build the target molecule while controlling stereochemistry.

Protection and Condensation

  • Starting from optically active mandelic acid derivatives, protection with tert-butyl groups and subsequent condensation with cyclopropyl-containing ketones or analogous substrates can be used to introduce the cyclopropyl moiety.
  • Modified Ullmann-type condensations under copper catalysis have been employed for related substituted phenylacetic acids, facilitating the formation of diarylamines or amino-substituted phenylacetic acid derivatives.

Reduction and Hydrolysis

  • Reduction of intermediates such as 2-(2′-cyclohexen-1′-yl)-2-hydroxy-2-phenylacetic acid esters followed by hydrolysis yields the desired hydroxy acid derivatives with maintained optical purity.
  • Hydrolysis is commonly performed in aqueous alkali (e.g., 6N NaOH) in the presence of alcohols at reflux temperature to cleave protecting groups and liberate the free acid.

Reaction Conditions Summary

Step Conditions Notes
Protection Pivalaldehyde, tert-butyl group Protects hydroxy group to prevent side reactions
Condensation Lithium bis(trimethylsilyl)amide, −78°C Enables coupling with cyclopropyl ketones
Reduction Hydrogenation, 0–60°C, 101–1530 kPa Catalytic hydrogenation for selective reduction
Hydrolysis 6N NaOH, reflux with ethanol Removes protecting groups, liberates acid

Challenges and Considerations in Cyclopropyl Group Installation

  • Cyclopropyl groups are sensitive and can be challenging to install without ring opening or side reactions.
  • Photoredox catalysis and nickel-catalyzed cross-electrophile coupling (CEC) methods have been explored for installing cyclopropyl substituents on aromatic systems, but yields can be low (<15%) under reductive conditions.
  • The enantioselective alkylation approach remains more reliable for maintaining stereochemistry and installing cyclopropyl and ethylamino substituents effectively.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations References
Enantioselective alkylation Chiral amine catalyst, n-BuLi, alkyl iodides High enantioselectivity, catalyst recovery Requires strict stoichiometric control
Protection-condensation-reduction Multi-step, uses protected intermediates Allows complex substitutions, stereochemical control Longer synthesis, multiple purifications
Cross-electrophile coupling Nickel/photoredox catalysis Direct alkylation on aryl bromides Low yield for cyclopropyl groups

化学反応の分析

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are typical.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Various amine derivatives.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

科学的研究の応用

®-2-(Cyclopropyl(ethyl)amino)-2-phenylacetic acid has several applications in scientific research:

作用機序

The mechanism of action of ®-2-(Cyclopropyl(ethyl)amino)-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may enhance binding affinity through hydrophobic interactions, while the ethylamino group can participate in hydrogen bonding. The phenylacetic acid moiety may contribute to the overall stability and solubility of the compound .

類似化合物との比較

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
(R)-2-(Cyclopropyl(ethyl)amino)-2-phenylacetic acid C₁₃H₁₇NO₂ ~231.28 (hypothetical) Cyclopropyl-ethylamino, phenyl Chiral, amphiphilic N/A
(2R)-(Cyclopropylamino)(2,6-difluorophenyl)acetic acid C₁₁H₁₁F₂NO₂ 227.207 Cyclopropylamino, 2,6-difluorophenyl High lipophilicity
(R)-2-Methylamino-2-phenylacetic acid C₉H₁₁NO₂ 165.19 Methylamino Low steric bulk
(R)-(-)-2-Methoxy-2-phenylacetic acid C₉H₁₀O₃ 166.17 Methoxy mp 69–70°C
Mandelic acid C₈H₈O₃ 152.15 Hydroxyl pKa ~3.4, antimicrobial

Table 2: Commercial Availability of Key Analogs

Compound Name CAS Number Vendor/Reference
1-Ethylcyclopropanamine hydrochloride 174886-06-7 PharmaBlock Sciences
Benzilic acid 76-93-7 General Catalog
trans-2-Cyanocyclopropanecarboxylic acid 39891-82-2 PharmaBlock Sciences

Research Implications

The structural and functional diversity among analogs underscores the importance of substituent choice in optimizing pharmacokinetics and target engagement. For instance:

  • Electron-Withdrawing Groups (e.g., fluorine in VQ6): Enhance binding to electron-deficient enzyme active sites .
  • Steric Bulk (e.g., cyclopropyl-ethylamino): May improve selectivity by preventing off-target interactions .
  • Chirality : The R-configuration in all discussed compounds highlights its critical role in biological activity, necessitating enantioselective synthesis methods .

Further studies on the target compound should explore its solubility, stability, and in vitro activity relative to these analogs.

生物活性

(R)-2-(Cyclopropyl(ethyl)amino)-2-phenylacetic acid, often referred to as a cyclopropyl amino acid derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is primarily studied for its interactions with various biological targets, including receptors and enzymes, which may lead to therapeutic applications.

Chemical Structure and Properties

The compound features a cyclopropyl group, an ethylamino substituent, and a phenylacetic acid moiety. This unique structure contributes to its biological activity through various mechanisms:

  • Cyclopropyl Group : Enhances binding affinity via hydrophobic interactions.
  • Ethylamino Group : Potentially participates in hydrogen bonding with biological targets.
  • Phenylacetic Acid Moiety : Contributes to solubility and stability.

The mechanism of action involves the compound's interaction with specific molecular targets. Research indicates that it may act as an inhibitor or modulator of certain enzymes and receptors, which can influence metabolic pathways or signaling cascades relevant to various diseases.

1. Interaction with Receptors

Research suggests that (R)-2-(Cyclopropyl(ethyl)amino)-2-phenylacetic acid may interact with G protein-coupled receptors (GPCRs) and other receptor types. Such interactions can lead to modulation of physiological responses, making it a candidate for further investigation in drug development.

2. Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic processes. For instance, preliminary studies indicate potential inhibitory effects on monoacylglycerol acyltransferase (MGAT), which plays a crucial role in lipid metabolism.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Lipid Metabolism : A study investigated the effects of (R)-2-(Cyclopropyl(ethyl)amino)-2-phenylacetic acid on triglyceride synthesis in mice. The compound demonstrated significant reductions in plasma triglyceride levels when administered at specific dosages, indicating its potential as a therapeutic agent for metabolic disorders .
  • Receptor Agonist Studies : Another research effort focused on the structural optimization of compounds similar to (R)-2-(Cyclopropyl(ethyl)amino)-2-phenylacetic acid to enhance their agonistic activity at specific receptors. These studies highlighted the importance of structural modifications in improving biological efficacy .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Receptor InteractionModulation of GPCRs
Enzyme InhibitionInhibition of MGAT involved in lipid metabolism
Triglyceride ReductionSignificant reduction observed in animal models
Structural OptimizationEnhanced activity through chemical modifications

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。